

# An In-Depth Technical Guide to 4-Bromo-2,6-dimethylbenzaldehyde

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## Compound of Interest

Compound Name: 4-Bromo-2,6-dimethylbenzaldehyde

Cat. No.: B1278818

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## Abstract

**4-Bromo-2,6-dimethylbenzaldehyde**, identified by CAS number 5769-33-5, is a highly functionalized aromatic aldehyde that serves as a pivotal intermediate in advanced organic synthesis.<sup>[1][2]</sup> Its unique structural arrangement, featuring a reactive aldehyde group sterically hindered by two ortho-methyl groups and a bromine atom at the para-position, offers a versatile scaffold for constructing complex molecular architectures. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, key chemical transformations, and applications, with a particular focus on its utility in medicinal chemistry and materials science. The protocols and mechanistic discussions herein are designed to provide researchers with both practical, actionable methodologies and the theoretical groundwork necessary for innovation.

## Core Compound Identification and Properties

Precise identification is the cornerstone of reproducible research. **4-Bromo-2,6-dimethylbenzaldehyde** is a solid, off-white compound whose identity is unequivocally confirmed by its CAS number and structural data.<sup>[1][2]</sup>

Property	Value	Source
CAS Number	5769-33-5	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>9</sub> H <sub>9</sub> BrO	<a href="#">[2]</a>
Molecular Weight	213.07 g/mol	<a href="#">[2]</a> <a href="#">[3]</a>
IUPAC Name	4-bromo-2,6-dimethylbenzaldehyde	<a href="#">[1]</a> <a href="#">[3]</a>
SMILES	<chem>CC1=CC(=CC(=C1C=O)C)Br</chem>	<a href="#">[3]</a>
InChIKey	JFRPWJDOGGLZFS-UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[3]</a>

The physical properties of this aldehyde are critical for designing experimental conditions, particularly concerning solubility and reaction temperature. While comprehensive experimental data is dispersed, computed properties and data from suppliers provide a reliable baseline for laboratory work.

## Synthesis Pathway: A Mechanistic Approach

The synthesis of **4-Bromo-2,6-dimethylbenzaldehyde** is not a trivial undertaking due to the specific substitution pattern. A common and effective laboratory-scale synthesis involves the formylation of a pre-functionalized xylene derivative. The rationale for this multi-step approach is to install the substituents in a controlled, regioselective manner.

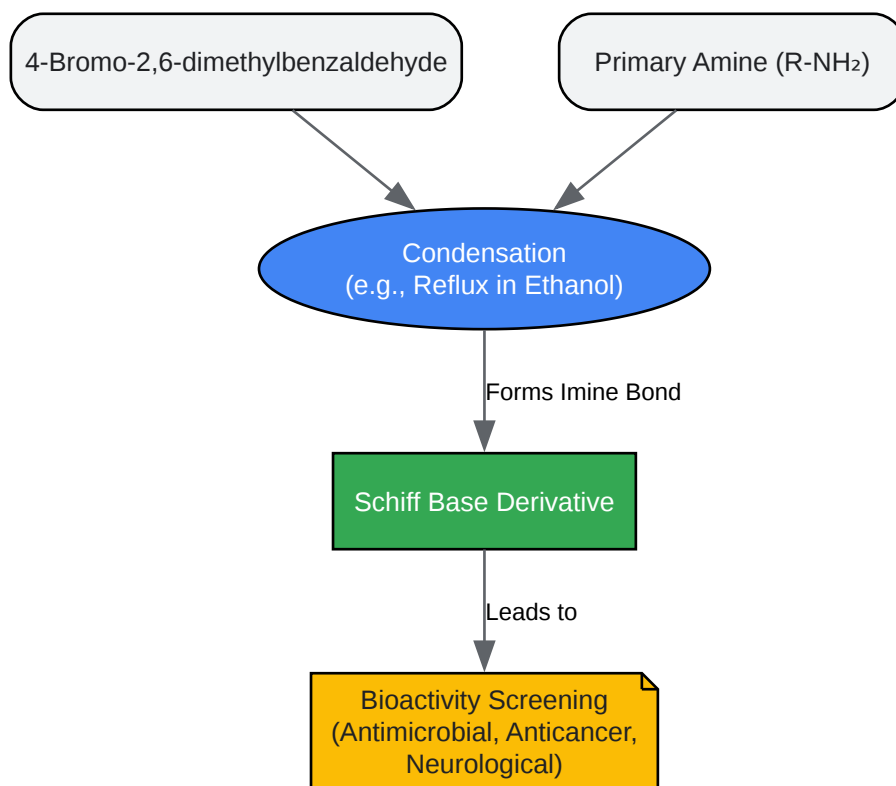
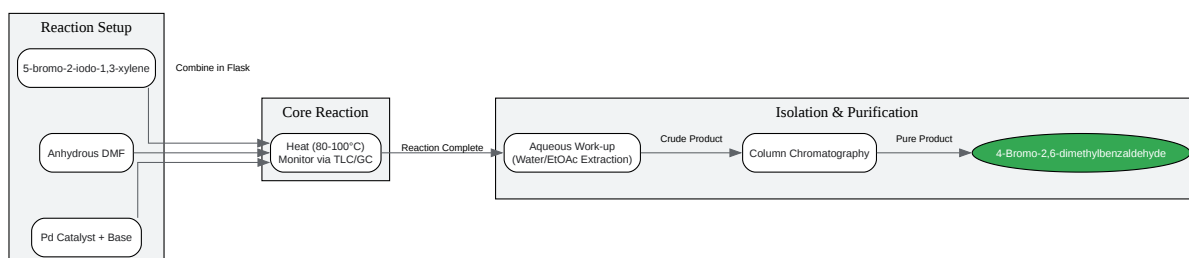
A plausible and documented synthetic route begins with 5-bromo-2-iodo-1,3-xylene.[\[4\]](#) This starting material strategically places the halogen atoms, setting the stage for a selective formylation reaction.

## Protocol: Palladium-Catalyzed Formylation

This protocol describes the conversion of 5-bromo-2-iodo-1,3-xylene to the target aldehyde. The choice of a palladium catalyst is crucial; its ability to facilitate cross-coupling reactions is well-established, and in this context, it enables the introduction of the aldehyde group (or a precursor) at the more reactive iodo-position.

### Step-by-Step Methodology:

- **Inert Atmosphere:** To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add 5-bromo-2-iodo-1,3-xylene (1 equivalent).
- **Solvent Addition:** Under a positive pressure of nitrogen, add anhydrous N,N-Dimethylformamide (DMF).<sup>[4]</sup> DMF is selected for its high boiling point and its ability to dissolve a wide range of organic and inorganic reagents.
- **Reagent Addition:** Add a suitable palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ ) and a base (e.g.,  $\text{Na}_2\text{CO}_3$ ). The base is essential for neutralizing the acid generated during the catalytic cycle.
- **Reaction Conditions:** Heat the reaction mixture to 80-100°C for 12-24 hours.<sup>[4]</sup> The elevated temperature is necessary to overcome the activation energy of the catalytic steps.
- **Monitoring:** Track the consumption of the starting material using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This self-validating step ensures the reaction is proceeding as expected and prevents premature or unnecessarily long reaction times.
- **Work-up:** Upon completion, cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent like ethyl acetate.<sup>[4]</sup> The aqueous wash removes the inorganic base and DMF.
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel to yield pure **4-bromo-2,6-dimethylbenzaldehyde**.<sup>[4]</sup>



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